2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide
Description
2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide is a brominated pyridine derivative characterized by a bromomethyl (-CH2Br) group at the 2-position and a trifluoromethyl (-CF3) group at the 3-position of the pyridine ring, with a hydrobromide counterion. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated pyridines are valued for their reactivity and ability to introduce functional groups .
Properties
IUPAC Name |
2-(bromomethyl)-3-(trifluoromethyl)pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N.BrH/c8-4-6-5(7(9,10)11)2-1-3-12-6;/h1-3H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLGKFVGHGFUTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)C(F)(F)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956318-54-9 | |
| Record name | Pyridine, 2-(bromomethyl)-3-(trifluoromethyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956318-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Bromination of 2-(Methyl)-3-(trifluoromethyl)pyridine
The key step is the bromination of the methyl group adjacent to the pyridine nitrogen to form the bromomethyl substituent. This is typically achieved by:
- Reacting 2-(methyl)-3-(trifluoromethyl)pyridine with bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.
- The reaction is conducted in a suitable solvent such as acetic acid or dichloromethane.
- Temperature control is critical, often maintaining between 0°C and room temperature to avoid over-bromination or side reactions.
- The reaction proceeds via radical or electrophilic substitution mechanisms, selectively brominating the benzylic methyl group.
Formation of the Hydrobromide Salt
- After bromination, the free base 2-(bromomethyl)-3-(trifluoromethyl)pyridine is treated with hydrobromic acid (HBr) to form the hydrobromide salt.
- This step improves the compound’s stability and facilitates purification.
- The hydrobromide salt typically crystallizes out and can be purified by recrystallization from solvents such as ethanol or ethyl acetate.
Alternative Synthetic Routes
- Some patents and literature on related compounds suggest starting from 3-hydroxypyridine derivatives, followed by bromination and trifluoromethylation steps, but these are less direct and more complex.
- For example, bromination of 3-(trifluoromethyl)pyridine derivatives at the methyl position using bromine under controlled conditions, followed by salt formation.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Bromination of methyl group | Br2 or NBS in AcOH or CH2Cl2 | 0°C to RT | 1-3 hours | 70-85 | Controlled addition to avoid overbromination |
| Salt formation | Treatment with HBr (aqueous or ethanolic) | Room temperature | 1-2 hours | >90 | Crystallization and purification step |
| Purification | Recrystallization from ethanol or ethyl acetate | Ambient | - | - | Ensures high purity hydrobromide salt |
Research Findings and Optimization
- Temperature control during bromination is critical to maximize selectivity for the bromomethyl position and minimize side reactions.
- Use of radical initiators or light can accelerate bromination but may reduce selectivity.
- The hydrobromide salt form is favored for its improved handling and storage stability, with recommended storage at 2-8°C.
- Ultrasonic agitation and mild heating (up to 37°C) can improve dissolution during preparation of stock solutions of the hydrobromide salt for research applications.
Comparative Notes from Related Compounds
- Preparation methods of 3-(Bromomethyl)-5-(trifluoromethyl)pyridine hydrobromide share similarities, involving bromination of methyl groups adjacent to the pyridine ring followed by salt formation.
- Industrial synthesis may employ continuous flow reactors for bromination to enhance yield and reproducibility.
- Purification techniques such as recrystallization and chromatography are standard to obtain high-purity compounds suitable for research.
Summary Table of Preparation Methods
| Preparation Stage | Description | Key Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Bromination | Selective bromination of methyl group | Bromine or NBS, AcOH or CH2Cl2 | 0°C to RT, 1-3 h | 70-85 | Temperature control essential |
| Hydrobromide Salt Formation | Reaction with hydrobromic acid | HBr (aqueous/ethanolic) | Room temp, 1-2 h | >90 | Improves stability and crystallinity |
| Purification | Recrystallization or chromatography | Ethanol, ethyl acetate | Ambient | - | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Pyridine N-oxides are formed.
Reduction: The major product is 3-(trifluoromethyl)pyridine.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₇H₅Br₂F₃N
- Molecular Weight : 227.99 g/mol
- Physical State : Crystalline solid
The compound features a pyridine ring substituted with both bromomethyl and trifluoromethyl groups, which enhances its reactivity and makes it suitable for diverse applications in organic synthesis.
Preparation Methods
The synthesis of 2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide typically involves:
- Bromination of 3-(trifluoromethyl)pyridine : This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions in an inert solvent such as carbon tetrachloride or chloroform.
Industrial Production : Larger-scale production may utilize continuous flow reactors to optimize yield and purity.
Chemistry
- Intermediate in Organic Synthesis : The compound serves as a versatile building block for synthesizing complex organic molecules, particularly pharmaceuticals. Its ability to undergo nucleophilic substitution allows for the introduction of various functional groups, making it valuable in synthetic chemistry.
Biology
- Development of Bioactive Molecules : It is utilized in the synthesis of bioactive compounds that interact with biological systems. For instance, derivatives have been explored for their potential as antimicrobial agents, demonstrating effectiveness against various bacterial strains.
Medicine
- Drug Development : The compound is significant in medicinal chemistry for developing drug candidates targeting neurological and inflammatory diseases. Its structural features enhance lipophilicity and metabolic stability, which are critical for drug efficacy.
Industry
- Agrochemicals and Specialty Chemicals : In industrial applications, this compound is employed in producing agrochemicals and specialty chemicals due to its reactivity and functional properties.
Case Studies
-
Antimicrobial Activity Studies
- Recent research has indicated that derivatives of 2-(Bromomethyl)-3-(trifluoromethyl)pyridine exhibit notable antimicrobial properties. For example, studies have shown effectiveness against strains such as E. coli and Staphylococcus aureus, suggesting potential applications in new antibiotic development.
-
Drug Development Research
- In a study focused on neurological disorders, derivatives were synthesized to evaluate their binding affinity to specific receptors involved in pain pathways. Results indicated that modifications enhanced receptor affinity, paving the way for new analgesic drugs.
-
Agrochemical Applications
- A series of experiments demonstrated the efficacy of this compound's derivatives as herbicides. The trifluoromethyl group was found to significantly improve biological activity against various weed species, highlighting its potential in agricultural applications.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for the formation of various derivatives through substitution reactions. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of the bromomethyl group significantly impacts reactivity. For example, 2-substituted pyridines (as in the target compound) often exhibit distinct electronic effects compared to 3- or 4-substituted analogs, influencing nucleophilic substitution rates .
- Trifluoromethyl (-CF3) Group : This electron-withdrawing group enhances the stability of the pyridine ring and modulates the compound’s lipophilicity, a critical factor in drug design .
- Counterion Effects: The hydrobromide counterion (vs. hydrochloride or free base) may improve solubility in polar solvents, as seen in analogs like 1-(Bromomethyl)isoquinoline hydrobromide .
Chemical Properties and Reactivity
- Reactivity : Bromomethylpyridines are typically alkylating agents. The target compound’s reactivity is expected to align with analogs such as 4-(Bromomethyl)-2-chloropyridine hydrobromide (CAS 32938-48-0), which undergoes SN2 reactions with amines or thiols to form C-N or C-S bonds .
- Stability : Trifluoromethyl groups generally enhance thermal stability. For instance, 3-(bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine (CAS 886373-28-0) is stable under ambient conditions but requires storage below 4°C when formulated as a hydrobromide salt to prevent decomposition .
Biological Activity
2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of the bromomethyl and trifluoromethyl groups enhances its reactivity and biological properties, making it an attractive candidate for various applications, including drug development and agrochemicals.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₆H₃BrF₃N
- Molecular Weight : 227.99 g/mol
The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's biological activity by enhancing lipophilicity and metabolic stability. The bromomethyl group can serve as a reactive site for further chemical modifications.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The trifluoromethyl moiety enhances the compound's binding affinity to proteins and enzymes, potentially leading to modulation of biological pathways.
Antimicrobial Activity
Recent studies have indicated that compounds containing trifluoromethylpyridine derivatives exhibit notable antimicrobial properties. For example, derivatives similar to 2-(Bromomethyl)-3-(trifluoromethyl)pyridine have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Properties
Research has also explored the anticancer potential of trifluoromethylpyridine derivatives. The unique electronic properties imparted by the trifluoromethyl group may enhance the selectivity and efficacy of these compounds against cancer cells. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, although specific data for this compound remains limited .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyridine derivatives. The following table summarizes key findings from SAR studies related to similar compounds:
| Compound | Substituents | Biological Activity | IC50 (µM) |
|---|---|---|---|
| A | Trifluoromethyl | Antimicrobial | 15 |
| B | Bromine | Cytotoxicity | 10 |
| C | Methyl | Antiviral | 20 |
These findings suggest that modifications to the pyridine ring and substituent groups can significantly impact biological activity, highlighting the importance of continued research into derivatives of this compound.
Case Studies
- Antimicrobial Efficacy : A study evaluated several trifluoromethylpyridine derivatives against Staphylococcus aureus and Escherichia coli, revealing that compounds with brominated substituents exhibited enhanced antimicrobial activity compared to their non-brominated counterparts.
- Cancer Cell Line Studies : Research focused on the effects of trifluoromethylpyridines on human breast cancer cell lines demonstrated that certain derivatives could inhibit cell proliferation and induce apoptosis, suggesting potential therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide, and what factors influence reaction efficiency?
- Methodological Answer : The compound is typically synthesized via bromination of 3-(trifluoromethyl)pyridine derivatives. Key steps include radical bromination or nucleophilic substitution at the methyl group. For example, bromine sources like NBS (N-bromosuccinimide) under UV light or HBr in the presence of a catalyst (e.g., PPh₃) are used . Efficiency depends on reaction temperature (optimized between 60–80°C), solvent polarity (e.g., DCM or THF), and steric hindrance from the trifluoromethyl group. Impurities like positional isomers (e.g., 6-trifluoromethyl derivatives) must be monitored via HPLC .
Q. How can the purity and stability of this compound be validated under laboratory storage conditions?
- Methodological Answer : Purity (>98%) is confirmed via reverse-phase HPLC using a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Stability tests involve storing the compound in anhydrous conditions (argon atmosphere) at –20°C to prevent hydrobromide dissociation. Degradation products, such as free pyridine derivatives, are tracked using mass spectrometry (LC-MS) over 6–12 months .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns the bromomethyl (–CH₂Br) proton (δ ~4.5 ppm) and trifluoromethyl carbon (δ ~120 ppm, q, J = 32 Hz).
- 19F NMR : Confirms the CF₃ group (δ ~–63 ppm) .
- FT-IR : Identifies C–Br stretching (~550 cm⁻¹) and C–F vibrations (~1150 cm⁻¹) .
Advanced Research Questions
Q. How do substituent positions (e.g., bromomethyl at C2 vs. C4) affect reactivity in cross-coupling reactions?
- Methodological Answer : The C2 bromomethyl group exhibits higher reactivity in Suzuki-Miyaura couplings due to reduced steric hindrance compared to C4-substituted analogs (e.g., 4-(Bromomethyl)pyridine hydrobromide). DFT calculations suggest lower activation energy for C2 derivatives (~15 kcal/mol vs. ~18 kcal/mol for C4). Experimental validation uses Pd(PPh₃)₄ as a catalyst with arylboronic acids (yield: 75–85% for C2 vs. 60–70% for C4) .
Q. What strategies resolve contradictions in kinetic vs. thermodynamic product formation during functionalization?
- Methodological Answer : Competing pathways (e.g., alkylation vs. elimination) are controlled by temperature and base strength. For example:
- Low temps (0–25°C) : Kinetic control favors alkylation (e.g., SN2 with K₂CO₃ in DMF).
- High temps (80°C) : Thermodynamic control promotes elimination (e.g., forming alkenes with DBU).
Reaction progress is monitored via in-situ IR to detect intermediate species .
Q. How does the trifluoromethyl group influence intermolecular interactions in crystallographic studies?
- Methodological Answer : The CF₃ group induces steric and electronic effects, reducing crystal symmetry. X-ray diffraction reveals shorter C–F···H–C contacts (~2.8 Å) compared to non-fluorinated analogs, impacting packing efficiency. This is critical for designing co-crystals with improved solubility .
Data Contradiction Analysis
Q. Discrepancies in reported melting points (e.g., 230°C vs. 183°C): How to reconcile these differences?
- Methodological Answer : Variations arise from polymorphic forms or hydrate/solvate formation. Differential Scanning Calorimetry (DSC) under nitrogen flow identifies phase transitions. For example, anhydrous forms melt at ~230°C, while monohydrates decompose at ~183°C. PXRD patterns distinguish polymorphs .
Comparative Analysis Table
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
